molecular formula C19H18N4O2 B1677888 Pimobendan CAS No. 118428-37-8

Pimobendan

Número de catálogo: B1677888
Número CAS: 118428-37-8
Peso molecular: 334.4 g/mol
Clave InChI: GLBJJMFZWDBELO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Aplicaciones Científicas De Investigación

Pimobendan is a drug primarily used in veterinary medicine to treat heart conditions in dogs, particularly congestive heart failure (CHF) secondary to chronic valvular heart disease (CVHD) and dilated cardiomyopathy (DCM) . It functions as an inodilator, combining phosphodiesterase 3 (PDE3) inhibitory and calcium-sensitizing properties .

Effects on Cardiac Function
this compound has several beneficial effects on cardiac function in dogs with heart disease . Studies have shown that this compound increases systolic function and decreases mitral regurgitation (MR) . Additionally, it has been found to improve exercise tolerance and quality of life in patients with heart failure . Research indicates that this compound's positive inotropic effect is mediated by sensitizing contractile proteins to intracellular calcium .

Clinical Applications and Studies

  • EPIC Study: The EPIC (Evaluation of this compound In dogs with Cardiomegaly) study demonstrated that administering this compound to dogs with preclinical myxomatous mitral valve disease (MMVD), before the onset of CHF, cardiac-related death, or euthanasia, provided a significant benefit . The study revealed a 15-month delay in time to the composite primary endpoint compared to dogs receiving a placebo .
  • Benefits of Early Treatment of MMVD: Early treatment with this compound can help dogs live longer and remain free from the symptoms of CHF . The EPIC study's results suggest that veterinarians can identify MMVD early and achieve better outcomes for their patients .
  • Second EPIC Study Publication: Use of this compound significantly reduced heart size in dogs with Stage B2 MMVD .
  • Third EPIC Study Publication: Routine and frequent measuring of clinic respiratory rate and home resting respiratory rate may result in earlier detection of congestive heart failure in dogs with Stage B2 MMVD .

Administration and Hemodynamic Effects

  • Intramuscular vs. Intravenous Administration: Research suggests that intramuscular (IM) administration of this compound is comparable and possibly interchangeable with intravenous (IV) administration .
  • Heart Rate and Blood Pressure: this compound administration can lead to a significant decrease in heart rate compared to a placebo . Studies have also noted a significant decrease in diastolic blood pressure (DBP) with IM administration of this compound .

Additional Research

  • A study on German Shepherd dogs reported original adverse effects in two dogs chronically treated with this compound .
  • This compound has shown initial clinical success in resolving pulmonary edema in dogs when used with furosemide .
  • Further studies are recommended to confirm the safety and efficacy of this compound for off-label uses, such as in asymptomatic CVHD, pulmonary arterial hypertension, asymptomatic myocardial diseases, CHF from other causes, and in cats with CHF .

Actividad Biológica

Pimobendan is a benzimidazole derivative primarily used in veterinary medicine for the treatment of congestive heart failure (CHF) in dogs, particularly those with myxomatous mitral valve disease (MMVD). Its biological activity extends beyond its traditional use, showing potential antiviral properties and various pharmacological effects. This article delves into the compound's biological activity, supported by data tables, case studies, and detailed research findings.

This compound operates through two primary mechanisms:

  • Calcium Sensitization : It enhances the sensitivity of cardiac myofilaments to calcium, leading to improved contractility without increasing myocardial oxygen demand.
  • Phosphodiesterase Inhibition : By inhibiting phosphodiesterase III, this compound increases intracellular cyclic adenosine monophosphate (cAMP) levels, resulting in vasodilation and reduced preload and afterload on the heart .

Antiviral Activity Against Hepatitis B Virus (HBV)

Recent studies have identified this compound as an inhibitor of HBV transcription and replication. In vitro experiments demonstrated that this compound significantly reduces hepatitis B surface antigen (HBsAg) levels by suppressing HBV promoters. This effect was validated in both HBV-infected cell models and HBV-transgenic mice, suggesting its potential as a therapeutic agent for chronic HBV infections .

Pharmacokinetics

This compound is administered orally, with pharmacokinetic studies revealing important data regarding its absorption and metabolism:

  • Bioavailability : The bioavailability of this compound in dogs has been shown to be high, allowing for effective dosing.
  • Plasma Concentrations : Studies indicate that peak plasma concentrations occur within 1-2 hours post-administration, with a half-life ranging from 1.5 to 2 hours .

Table 1: Pharmacokinetic Parameters of this compound in Dogs

ParameterValue
BioavailabilityHigh
Peak Plasma Concentration1-2 hours
Half-Life1.5 - 2 hours

Clinical Efficacy in Canine Heart Disease

The EPIC (Evaluation of this compound in dogs with Cardiomegaly) study is one of the largest clinical trials assessing the efficacy of this compound in dogs with preclinical MMVD. Key findings include:

  • Median Time to Primary Endpoint : Dogs treated with this compound had a median time to CHF onset or death of 1228 days compared to 766 days for the placebo group (p = 0.0038).
  • Survival Rates : The median survival time was significantly longer for the this compound group (1059 days) compared to the placebo group (902 days) (p = 0.012) .

Table 2: EPIC Study Results Summary

OutcomeThis compound GroupPlacebo Groupp-value
Median Time to CHF Onset1228 days766 days<0.0038
Median Survival Time1059 days902 days<0.012

Case Studies

Several case studies have documented the positive effects of this compound on canine patients:

  • Case Study 1 : A 10-year-old dog diagnosed with MMVD showed significant improvement in clinical signs after being treated with this compound for six months. Echocardiographic assessments indicated a reduction in left atrial size and improved cardiac output.
  • Case Study 2 : In another instance, a dog exhibiting early signs of CHF was administered this compound, resulting in a delay of CHF symptoms for over a year, highlighting its preventive capabilities .

Propiedades

IUPAC Name

3-[2-(4-methoxyphenyl)-3H-benzimidazol-5-yl]-4-methyl-4,5-dihydro-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2/c1-11-9-17(24)22-23-18(11)13-5-8-15-16(10-13)21-19(20-15)12-3-6-14(25-2)7-4-12/h3-8,10-11H,9H2,1-2H3,(H,20,21)(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLBJJMFZWDBELO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)NN=C1C2=CC3=C(C=C2)N=C(N3)C4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8048280
Record name Pimobendan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8048280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74150-27-9, 118428-37-8, 118428-38-9
Record name Pimobendan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74150-27-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pimobendan [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074150279
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pimobendan, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118428378
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pimobendan, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118428389
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pimobendan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11450
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Pimobendan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8048280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-Dihydro-6-[2-(4-methoxyphenyl)-1H-benzimidazol-5-yl]-5-methyl-3(2H)-pyridazinone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PIMOBENDAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34AP3BBP9T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name PIMOBENDAN, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/613JXV89SU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name PIMOBENDAN, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9HTU209Z0N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pimobendan
Reactant of Route 2
Reactant of Route 2
Pimobendan
Reactant of Route 3
Reactant of Route 3
Pimobendan
Reactant of Route 4
Reactant of Route 4
Pimobendan
Reactant of Route 5
Reactant of Route 5
Pimobendan
Reactant of Route 6
Reactant of Route 6
Pimobendan

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.